REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:13])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH2:14]([Zn]CC)[CH3:15]>O1CCOCC1>[CH2:14]([C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:13])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:15]
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Name
|
|
Quantity
|
4.8 g
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Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1C(=O)OCC)F
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Name
|
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II)
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Quantity
|
325 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at 70° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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CUSTOM
|
Details
|
the reaction was quenched with MeOH
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Type
|
ADDITION
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Details
|
Ethyl acetate (100 mL) was added
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with 0.1 N HCl (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was recovered
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (0-20% ethyl acetate/hexane)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC=C(C1C(=O)OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |